Leonurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Effects:

Early studies explored the potential of leonurine to influence blood vessel function. Research suggests it may have both contractile and diastolic effects, impacting blood flow []. This has led to investigations into its possible application in cardiovascular and cerebrovascular diseases [].

Neuroprotective Effects:

More recent research has focused on the potential neuroprotective properties of leonurine. Studies suggest it may play a role in mitigating damage caused by ischemic stroke and other neurodegenerative conditions [, ].

- One study investigated how leonurine might protect nerve cells during oxygen and glucose deprivation, a condition that mimics ischemic stroke [].

- Other research explored the possibility of leonurine influencing pathways associated with Alzheimer's disease and Parkinson's disease [].

Antidepressant Effects:

Emerging evidence suggests leonurine may have antidepressant properties. Research using a chronic mild stress model in mice found that leonurine appeared to improve mood-related behaviors []. Further investigation is needed to understand the mechanisms behind this potential effect.

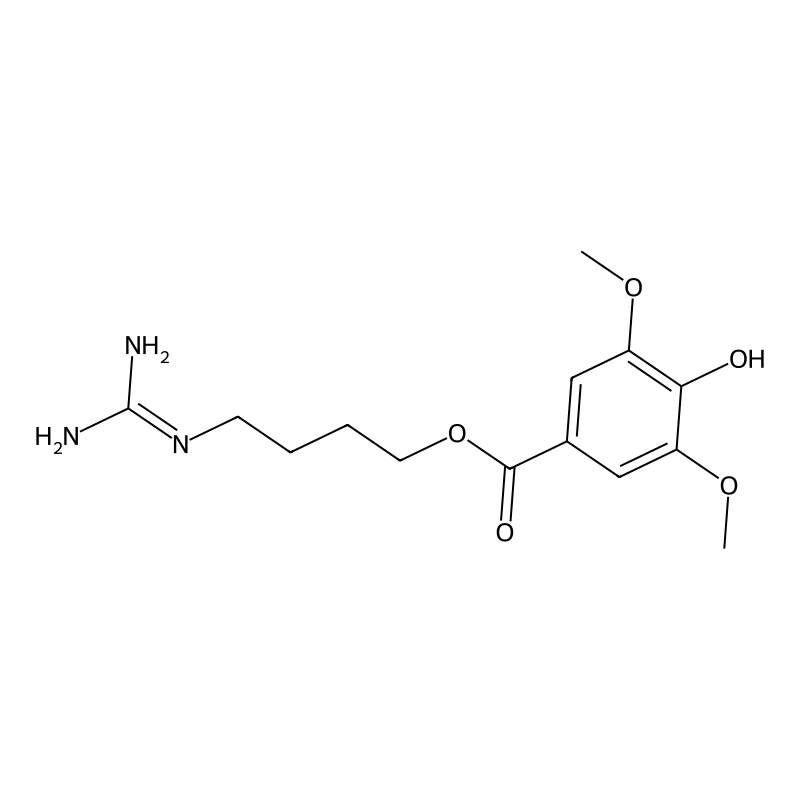

Leonurine is a pseudoalkaloid primarily isolated from various species of the Leonurus genus, such as Leonotis leonurus, Leonurus cardiaca, and Leonurus japonicus. This compound is characterized by its water solubility and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its chemical structure allows it to interact with multiple neurotransmitter systems, particularly the serotonin and gamma-aminobutyric acid (GABA) receptors, making it a subject of interest in pharmacological research .

Leonurine undergoes several chemical transformations. Notably, it reacts with sulfuric acid to produce syringic acid. The synthesis process can involve protection with ethyl chloroformate followed by reactions with thionyl chloride. A significant pathway includes the conversion of eudesmic acid to various derivatives through multiple steps, ultimately yielding leonurine .

Leonurine exhibits diverse biological activities:

- Neuroprotection: It protects against ischemic damage and has been shown to reduce oxidative stress in neuronal cells.

- Antidepressant Effects: Research indicates that it can elevate levels of serotonin, noradrenaline, and dopamine, contributing to its antidepressant-like properties.

- Anti-cancer Properties: In vitro studies have demonstrated its potential to inhibit cancer cell proliferation.

- Regulation of Inflammation: Leonurine inhibits pro-inflammatory cytokines and has shown efficacy in various inflammatory models .

Several synthesis methods for leonurine have been reported:

- Traditional Extraction: Obtained from plant sources using water extraction techniques.

- Chemical Synthesis:

- A notable method involves the condensation of 4-guanidine-1-butanol hydrochloride with syringic acid in the presence of dicyclohexylcarbodiimide as a catalyst, yielding high purity and yield.

- Another efficient six-step synthesis route has been developed using specific starting compounds like 2,3-dihydrofuran .

Studies indicate that leonurine interacts with several cytochrome P450 enzymes, specifically inhibiting CYP1A2 and CYP2D6 activities. This suggests potential drug interactions when used alongside medications metabolized by these enzymes. The compound's effects on neurotransmitter systems also highlight its role in modulating various physiological responses .

Leonurine shares similarities with several other compounds derived from plants or synthesized chemically. Here are some notable comparisons:

| Compound Name | Source/Method | Biological Activity | Unique Features |

|---|---|---|---|

| Syringic Acid | Plant-derived | Antioxidant | Precursor in leonurine synthesis |

| Eudesmic Acid | Plant-derived | Anti-inflammatory | Intermediate in synthetic pathways |

| Valtrate | Valeriana species | Sedative | Different mechanism of action |

| Berberine | Various plants | Antimicrobial, anti-inflammatory | Stronger antimicrobial properties |

| Huperzine A | Huperzia species | Neuroprotective | Acetylcholinesterase inhibitor |

Leonurine is unique due to its specific binding affinity for serotonin receptors compared to other compounds that may target different pathways or receptors. Its combination of neuroprotective and anti-inflammatory effects sets it apart in therapeutic contexts .

Molecular Structure and Physicochemical Properties

Leonurine (chemical name: 4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate) is a nitrogen-containing compound with the molecular formula C₁₄H₂₁N₃O₅ and a molar mass of 311.338 g·mol⁻¹. Its structure comprises a syringic acid moiety esterified to a 4-guanidinobutanol group, as illustrated below:

$$

\text{Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)} \rightarrow \text{Ester bond} \rightarrow \text{4-guanidinobutanol}

$$

Key physicochemical properties include:

- Density: 1.3 ± 0.1 g/cm³

- Melting Point: 191–193°C

- Boiling Point: 496.7 ± 55.0°C at 760 mmHg

- Solubility: Water-soluble (due to polar guanidinium group) and soluble in dimethyl sulfoxide (DMSO) at 2 mg/mL.

The compound’s percent composition is 54.01% carbon, 6.80% hydrogen, 13.50% nitrogen, and 25.69% oxygen. Its amphiphilic nature, derived from hydrophobic aromatic rings and hydrophilic guanidine groups, influences its biological interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR analyses have been critical in elucidating leonurine’s structure. Key signals include:

- Aromatic protons: δ 7.02 ppm (singlet, 2H, H-2 and H-6 of syringic acid).

- Methoxy groups: δ 3.85 ppm (singlet, 6H, -OCH₃).

- Guanidinobutyl chain: δ 3.20–3.40 ppm (m, 2H, -CH₂-NH) and δ 1.60–1.80 ppm (m, 4H, -CH₂-CH₂-).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy confirmed the ester linkage between syringic acid and the guanidinobutanol moiety.

Mass Spectrometry (MS)

Electrospray ionization–mass spectrometry (ESI-MS) of leonurine shows a predominant [M+H]⁺ ion at m/z 312. Fragmentation patterns reveal:

- Base peak at m/z 181: Corresponds to syringic acid (C₉H₁₀O₅).

- Ion at m/z 114: Derived from the guanidinobutyl fragment (C₄H₁₂N₃).

High-resolution MS (HRMS) confirms the exact mass as 311.148132 Da.

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorption bands:

- Broad peak at 3200–3500 cm⁻¹: O-H and N-H stretching.

- Strong band at 1705 cm⁻¹: Ester carbonyl (C=O).

- Bands at 1600 cm⁻¹ and 1510 cm⁻¹: Aromatic C=C stretching.

Crystallographic Analysis and Conformational Studies

Despite its pharmacological relevance, crystallographic data for leonurine remain limited. However, synthetic intermediates and metabolites have been structurally characterized:

Synthetic Intermediates

Leonurine is synthesized from eudesmic acid (3,4,5-trimethoxybenzoic acid) via sequential demethylation, esterification, and guanidinylation. Key intermediates include:

- Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): Obtained via demethylation of eudesmic acid.

- 4-Chloro-1-butyl syringate: Formed by reacting syringic acid with thionyl chloride (SOCl₂).

Metabolite Conformations

Phase I and II metabolites of leonurine exhibit distinct conformations:

- Leonurine-10-O-β-D-glucuronide (M1): Glucuronic acid conjugation at the phenolic -OH group, confirmed by ¹H-¹³C HSQC NMR.

- Leonurine-10-O-sulfate (M2): Sulfation at the same site, identified via MS/MS fragmentation.

- O-Demethylated analog (M3): Lacks one methoxy group, though its exact structure remains unconfirmed.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Tan B, Cai W, Zhang J, Zhou N, Ma G, Yang P, Zhu Q, Zhu Y. Identification of UDP-glucuronosyltransferase isoforms responsible for leonurine glucuronidation in human liver and intestinal microsomes. Xenobiotica. 2014 Sep;44(9):775-84. doi: 10.3109/00498254.2014.898808. Epub 2014 Mar 17. PubMed PMID: 24635759.

3: Yuan FL, Xu RS, Jiang DL, He XL, Su Q, Jin C, Li X. Leonurine hydrochloride inhibits osteoclastogenesis and prevents osteoporosis associated with estrogen deficiency by inhibiting the NF-κB and PI3K/Akt signaling pathways. Bone. 2015 Jun;75:128-37. doi: 10.1016/j.bone.2015.02.017. Epub 2015 Feb 21. PubMed PMID: 25708053.

4: Liu C, Yin H, Gao J, Xu X, Zhang T, Yang Z. Leonurine ameliorates cognitive dysfunction via antagonizing excitotoxic glutamate insults and inhibiting autophagy. Phytomedicine. 2016 Dec 1;23(13):1638-1646. doi: 10.1016/j.phymed.2016.10.005. Epub 2016 Oct 8. PubMed PMID: 27823628.

5: Zhu Q, Zhang J, Yang P, Tan B, Liu X, Zheng Y, Cai W, Zhu Y. Characterization of metabolites of leonurine (SCM-198) in rats after oral administration by liquid chromatography/tandem mass spectrometry and NMR spectrometry. ScientificWorldJournal. 2014 Feb 24;2014:947946. doi: 10.1155/2014/947946. eCollection 2014. PubMed PMID: 24772041; PubMed Central PMCID: PMC3956552.

6: Mao F, Zhang L, Cai MH, Guo H, Yuan HH. Leonurine hydrochloride induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway. Pharm Biol. 2015;53(11):1684-90. doi: 10.3109/13880209.2014.1001406. Epub 2015 Apr 9. PubMed PMID: 25856714.

7: Cheng H, Bo Y, Shen W, Tan J, Jia Z, Xu C, Li F. Leonurine ameliorates kidney fibrosis via suppressing TGF-β and NF-κB signaling pathway in UUO mice. Int Immunopharmacol. 2015 Apr;25(2):406-15. doi: 10.1016/j.intimp.2015.02.023. Epub 2015 Feb 26. PubMed PMID: 25727888.

8: Liu XH, Pan LL, Deng HY, Xiong QH, Wu D, Huang GY, Gong QH, Zhu YZ. Leonurine (SCM-198) attenuates myocardial fibrotic response via inhibition of NADPH oxidase 4. Free Radic Biol Med. 2013 Jan;54:93-104. doi: 10.1016/j.freeradbiomed.2012.10.555. Epub 2012 Nov 2. PubMed PMID: 23127783.

9: Huang L, Yang X, Peng A, Wang H, Lei X, Zheng L, Huang K. Inhibitory effect of leonurine on the formation of advanced glycation end products. Food Funct. 2015 Feb;6(2):584-9. doi: 10.1039/c4fo00960f. PubMed PMID: 25518982.

10: Xu D, Chen M, Ren X, Ren X, Wu Y. Leonurine ameliorates LPS-induced acute kidney injury via suppressing ROS-mediated NF-κB signaling pathway. Fitoterapia. 2014 Sep;97:148-55. doi: 10.1016/j.fitote.2014.06.005. Epub 2014 Jun 9. PubMed PMID: 24924288.

11: Zhou C, He Y, Zhang YM, Wang B, Yu JD, Dai Z, Ma SC. [Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS]. Zhongguo Zhong Yao Za Zhi. 2016 May;41(10):1876-1879. doi: 10.4268/cjcmm20161019. Chinese. PubMed PMID: 28895336.

12: Liu XH, Pan LL, Yang HB, Gong QH, Zhu YZ. Leonurine attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways. Eur J Pharmacol. 2012 Apr 5;680(1-3):108-14. doi: 10.1016/j.ejphar.2012.01.012. Epub 2012 Jan 28. PubMed PMID: 22305882.

13: Liu X, Pan L, Wang X, Gong Q, Zhu YZ. Leonurine protects against tumor necrosis factor-α-mediated inflammation in human umbilical vein endothelial cells. Atherosclerosis. 2012 May;222(1):34-42. doi: 10.1016/j.atherosclerosis.2011.04.027. Epub 2011 May 5. PubMed PMID: 22326051.

14: Li B, Wu J, Li X. Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS. J Pharm Biomed Anal. 2013 Mar 25;76:192-9. doi: 10.1016/j.jpba.2012.12.029. Epub 2013 Jan 5. PubMed PMID: 23348611.

15: Lin S, Wu J, Guo W, Zhu Y. Effects of leonurine on intracerebral haemorrhage by attenuation of perihematomal edema and neuroinflammation via the JNK pathway. Pharmazie. 2016 Nov 2;71(11):644-650. doi: 10.1691/ph.2016.6692. PubMed PMID: 29441969.

16: Zhu Q, Cai W, Sha X, Ma G, Zheng Y, Shi X, Zhu Y. Quantification of leonurine, a novel potential cardiovascular agent, in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Biomed Chromatogr. 2012 Apr;26(4):518-23. doi: 10.1002/bmc.1699. Epub 2011 Sep 1. PubMed PMID: 21882210.

17: Liu H, Zhang X, Du Y, Ji H, Li S, Li L, Xing Y, Zhang X, Dong L, Wang C, Zhao K, Ji Y, Cao X. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke. Brain Res. 2012 Sep 20;1474:73-81. doi: 10.1016/j.brainres.2012.07.028. Epub 2012 Jul 27. PubMed PMID: 22842526.

18: Kuchta K, Ortwein J, Rauwald HW. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine. Pharmazie. 2012 Dec;67(12):973-9. PubMed PMID: 23346757.

19: Li X, Yuan FL, Zhao YQ, Lu WG, Li CW, He CH. Effect of leonurine hydrochloride on endothelin and the endothelin receptor-mediated signal pathway in medically-induced incomplete abortion in rats. Eur J Obstet Gynecol Reprod Biol. 2013 Jul;169(2):299-303. doi: 10.1016/j.ejogrb.2013.02.022. Epub 2013 Mar 28. PubMed PMID: 23541415.

20: Gao H, Yang X, Gu X, Zhu YZ. Synthesis and biological evaluation of the codrug of Leonurine and Aspirin as cardioprotective agents. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4650-4654. doi: 10.1016/j.bmcl.2016.08.058. Epub 2016 Aug 21. PubMed PMID: 27575471.